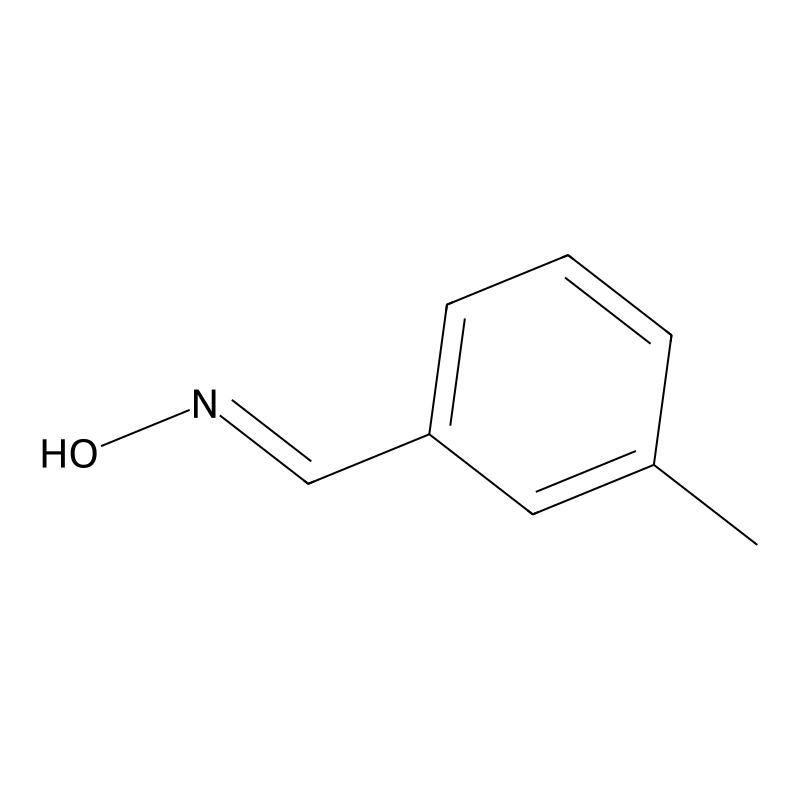

3-Methylbenzaldehyde oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

3-Methylbenzaldehyde oxime is an organic compound derived from 3-methylbenzaldehyde, featuring a hydroxylamine functional group attached to the carbonyl carbon. Its molecular formula is C₈H₉NO, and it has a molecular weight of approximately 151.16 g/mol. The compound appears as a colorless to pale yellow liquid with a characteristic aromatic odor. It is primarily utilized in organic synthesis and as an intermediate in various

- Oxime Formation: It can be synthesized from 3-methylbenzaldehyde through a reaction with hydroxylamine hydrochloride in the presence of a catalyst such as sodium acetate or using a system like NH₂OH·HCl/BaCl₂ under reflux conditions .

- Reduction Reactions: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: It can undergo condensation reactions with various electrophiles, leading to the formation of more complex organic molecules.

The synthesis of 3-methylbenzaldehyde oxime can be achieved through several methods:

- Direct Oximation: Reacting 3-methylbenzaldehyde with hydroxylamine hydrochloride in an alcoholic medium, often using a base such as sodium acetate to facilitate the reaction.

- Alternative Oximation Methods: Utilizing different reagents or conditions, such as the NH₂OH·HCl/BaCl₂ system, which allows for efficient conversion of aldehydes to oximes under mild conditions .

- Microwave-Assisted Synthesis: This method can enhance reaction rates and yields by applying microwave irradiation during the oximation process.

3-Methylbenzaldehyde oxime finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Analytical Chemistry: Used in the identification and quantification of aldehydes and ketones through derivatization techniques.

- Flavor and Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and flavorings.

Several compounds share structural similarities with 3-methylbenzaldehyde oxime. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Benzaldehyde oxime | C₇H₇NO | Simple structure; widely studied for its reactivity. |

| 4-Methylbenzaldehyde oxime | C₈H₉NO | Similar structure; different position of methyl group. |

| 2-Methylbenzaldehyde oxime | C₈H₉NO | Varying position of methyl group affects properties. |

| Salicylaldehyde oxime | C₇H₇NO₂ | Contains an additional hydroxyl group; used in coordination chemistry. |

Uniqueness of 3-Methylbenzaldehyde Oxime:

- The presence of the methyl group at the meta position influences its reactivity and physical properties compared to ortho and para isomers.

- Its specific aromatic character may impart distinct sensory properties beneficial for applications in flavor and fragrance industries.

Nucleophilic Addition Mechanisms in Aldehyde-Oxime Conversion

The synthesis of 3-methylbenzaldehyde oxime follows the general oxime formation mechanism, where hydroxylamine (NH$$_2$$OH) reacts with the aldehyde group of 3-methylbenzaldehyde. This reaction proceeds via nucleophilic attack on the carbonyl carbon, facilitated by the lone pair of electrons on the hydroxylamine nitrogen [1] [5]. The carbonyl oxygen is protonated under acidic conditions, enhancing the electrophilicity of the carbonyl carbon and enabling nucleophilic addition.

Experimental studies demonstrate that optimal yields are achieved using hydroxylamine hydrochloride (NH$$2$$OH·HCl) and barium chloride (BaCl$$2$$) in ethanol under reflux [1]. BaCl$$_2$$ acts as a Lewis acid, coordinating with the carbonyl oxygen to stabilize the transition state and accelerate the reaction [1]. The resultant oxime exists in syn and anti configurations, with the syn isomer predominating due to steric and electronic factors [5].

Table 1: Reaction Conditions for 3-Methylbenzaldehyde Oxime Synthesis

| Parameter | Value |

|---|---|

| Reagent | NH$$_2$$OH·HCl (1.2 mmol) |

| Catalyst | BaCl$$_2$$ (1 mmol) |

| Solvent | Ethanol (3 mL) |

| Temperature | Reflux (78°C) |

| Reaction Time | 30–60 minutes |

| Yield | 62–95% [1] |

The reaction’s efficiency is influenced by the electronic effects of substituents on the aromatic ring. Electron-donating groups (e.g., -OCH$$3$$) enhance the aldehyde’s reactivity, while electron-withdrawing groups (e.g., -NO$$2$$) retard nucleophilic attack [2].

Acid-Catalyzed Dynamic Exchange and Metathesis Pathways

3-Methylbenzaldehyde oxime participates in dynamic exchange reactions under acid catalysis, enabling metathesis between oxime derivatives. Para-toluenesulfonic acid (PTSA) catalyzes the scrambling of oxime groups via a protonation-deprotonation mechanism [2]. The process involves:

- Protonation of the oxime hydroxyl group, generating a better-leaving group (H$$_2$$O).

- Cleavage of the N–O bond, forming an iminium ion intermediate.

- Nucleophilic attack by a second oxime’s hydroxylamine, leading to recombination [2].

This pathway allows for the synthesis of mixed oximes, as demonstrated in reactions between 3-methylbenzaldehyde O-hexyl oxime and nitrobenzaldehyde derivatives [2]. Kinetic studies monitored via $$^1$$H NMR reveal time-dependent changes in product ratios, confirming the dynamic equilibrium [2].

Table 2: Metathesis Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | PTSA (10 mol%) |

| Temperature | 100°C |

| Reaction Time | 8 hours |

| Key Observation | Equilibration of oxime isomers |

The reaction’s reversibility is influenced by substituent electronic effects. Electron-deficient oximes (e.g., nitro-substituted) exhibit faster exchange rates due to increased electrophilicity at the nitrogen center [2].

Computational Modeling of Transition States Using Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) calculations provide atomic-level insights into the transition states and energy profiles of oxime reactions. Studies employing the B3LYP/Def2-TZVP method with D3BJ dispersion corrections reveal that the rate-determining step in acid-catalyzed metathesis is the formation of the iminium ion intermediate [2].

Key Computational Findings:

- Transition State Geometry: The protonated oxime adopts a planar configuration, minimizing steric hindrance during N–O bond cleavage.

- Energy Barriers: The activation energy for iminium ion formation is ~25 kcal/mol, while recombination with hydroxylamine requires ~15 kcal/mol [2].

- Substituent Effects: Electron-withdrawing groups lower the energy barrier by stabilizing the intermediate through resonance [2].

Table 3: DFT Parameters for Oxime Metathesis Modeling

| Method | Basis Set | Dispersion Correction |

|---|---|---|

| B3LYP | Def2-TZVP | D3BJ |

| PBEh-3c | Def2-SVP | None |

These models validate experimental observations, showing that meta-substituted derivatives (e.g., 3-methylbenzaldehyde oxime) exhibit slower metathesis kinetics compared to para-substituted analogs due to steric constraints [2].

3-Methylbenzaldehyde oxime serves as a fundamental building block in the development of Covalent Adaptable Networks through its participation in acid-catalyzed oxime metathesis reactions [1] [2] [3]. The compound demonstrates exceptional utility in CAN formulations due to its enhanced hydrolytic stability compared to conventional imine-based systems, with oxime-ethers showing resistance to hydrolysis under employed reaction conditions with less than 2% aldehyde formation [1] [4]. Research conducted by Pettazzoni and colleagues established that oxime metathesis reactions proceed exclusively in the presence of strong acid catalysts such as para-toluene sulfonic acid, requiring 10% catalyst loading at 100°C to achieve equilibrium within 30 minutes to 6 hours depending on substituent effects [1] [3] [4].

The mechanistic pathway for 3-methylbenzaldehyde oxime in CAN formulations involves a four-membered cyclic intermediate formation, as demonstrated through quantum chemical calculations using B3LYP with Def2-TZVP basis set and D3BJ dispersion correction [1] [4]. The activation energy for oxime metathesis in polymer networks ranges from 80 to 84 kilojoules per mole, significantly lower than non-catalyzed systems which exhibit barriers of approximately 70 kilocalories per mole [1] [4]. The presence of the methyl substituent at the meta position provides electron-donating characteristics that accelerate the dynamic exchange reactions, leading to faster relaxation times in the resulting polymer networks [1] [5] [4].

Experimental investigations reveal that networks incorporating 3-methylbenzaldehyde oxime derivatives exhibit glass transition temperatures ranging from -26°C to -29°C with gel contents of 92% to 94% [1] [6] [5]. The stress relaxation behavior follows Arrhenius kinetics across the evaluated temperature range of 80°C to 140°C, with complete stress relaxation observed in the presence of methane sulfonic acid catalyst [1] [6] [5]. The incorporation of methoxy-substituted oximes derived from 3-methylbenzaldehyde results in approximately 400 seconds faster relaxation times compared to standard formulations, demonstrating the tunability of network properties through substituent modification [1] [5] [4].

| Parameter | Value | Network Type | Reference |

|---|---|---|---|

| Activation Energy | 80-84 kJ/mol | PTE-DOx networks | [1] [4] |

| Glass Transition Temperature | -26 to -29°C | Crosslinked elastomers | [1] [6] |

| Gel Content | 92-94% | Oxime networks | [1] [6] |

| Relaxation Time (100°C) | ~5000 s | Standard networks | [1] [4] |

| Relaxation Time (100°C) | ~4600 s | Methoxy-substituted | [1] [4] |

Dynamic Cross-Linking Strategies for Smart Materials

The application of 3-methylbenzaldehyde oxime in dynamic cross-linking strategies leverages the reversible nature of oxime-carbamate bonds to create smart materials with autonomous repair capabilities [7] [8] [9]. These materials demonstrate remarkable mechanical properties including tensile strengths up to 13.5 megapascals, breaking strains of 812%, and elastic recovery rates of 90% [8] [10]. The optical transmittance of oxime-based smart materials reaches 86% in the visible range, making them suitable for transparent applications [8] [10].

Dynamic cross-linking strategies incorporating 3-methylbenzaldehyde oxime utilize catalyst-free polymerization mechanisms at ambient temperatures, achieving 99% conversion within 3 hours [8] [10]. The reversibility of oxime-carbamate structures occurs at approximately 100°C through thermally dissociative mechanisms, enabling the fabrication of healable and recyclable materials without external catalysts [8] [10]. Research demonstrates that oxime-based polymers synthesized through radical polymerization with methacrylate-based prepolymers exhibit dynamic bonding capabilities that enable autonomous self-repair after damage [7] [9] [11].

The substituent effect of the methyl group in 3-methylbenzaldehyde oxime significantly influences the kinetics of dynamic exchange reactions [1] [3] [4]. Electron-donating groups promote faster exchange reactions, with equilibrium reached in 30 minutes for certain oxime pairs compared to 6 hours for electron-withdrawing group combinations [1] [3] [4]. This tunability allows for precise control over the dynamic properties of smart materials, enabling optimization for specific applications requiring different response times and mechanical characteristics [1] [3] [4].

Triboelectric nanogenerator applications utilize oxime-based polymers with 40 weight percent cross-linkable agent content and film thicknesses of 300 micrometers to achieve superior output performance [7] [9]. The adjustable free volumes in these materials result from enhanced dielectric properties, demonstrating the relationship between polymer composition, cross-linking density, and functional performance [7] [9]. Self-healing capabilities in these smart materials manifest complete restoration at 110°C within 30 minutes, with healing times as short as 0.5 hours under optimal conditions [7] [8] [10].

Reprocessable Thermoset Polymers via Oxime Exchange

3-Methylbenzaldehyde oxime enables the development of reprocessable thermoset polymers through oxime exchange mechanisms that maintain structural integrity while allowing for multiple processing cycles [1] [12] [2]. The reprocessability stems from the associative nature of oxime exchange reactions, which proceed through bond formation before bond breaking, preserving the network connectivity during processing [1] [12] [2]. Compression molding at 130°C for 30 minutes under 9 kilopascals pressure successfully reprocesses oxime-based thermosets with mechanical properties comparable to virgin materials [1] [12].

The activation energy for oxime-urethane bond exchange in reprocessable thermosets measures 29.7 kilocalories per mole (124 kilojoules per mole), facilitating efficient reprocessing at moderate temperatures [8] [10]. Crosslink density values of 0.2 millimoles per cubic centimeter provide optimal balance between mechanical performance and reprocessability [8] [10]. The toughness of these materials reaches 40 megajoules per cubic meter, demonstrating exceptional energy absorption capabilities [8] [10].

Fiber applications of reprocessable thermosets utilize direct melt spinning of covalent adaptable networks at processing temperatures where dynamic covalent bonds are reversibly dissociated [12]. At service temperatures, the dynamic bonds become frozen, providing structural stability with maximum elongations of 2639% and tensile strengths of 87.68 megapascals [12]. The materials exhibit almost complete recovery from 800% elongation, demonstrating exceptional elastic behavior [12].

Hydrogel formulations incorporating 3-methylbenzaldehyde oxime derivatives undergo reversible gel-to-sol transitions via oxime exchange under acidic conditions at 25°C [13] [14]. These systems demonstrate autonomous healing capabilities due to the dynamic nature of oxime crosslinks, with gelation rates strongly dependent on pH ranging from 30 minutes at pH 4-4.5 to over 50 hours at physiological pH 7.4 [15]. The materials maintain stability through 7 days in phosphate buffered saline, indicating excellent biocompatibility for potential biomedical applications [15].

| Property | Value | Material System | Reference |

|---|---|---|---|

| Processing Temperature | 130°C | Compression molded | [1] [12] |

| Processing Time | 30 minutes | Reprocessing cycle | [1] [12] |

| Activation Energy | 124 kJ/mol | Oxime-urethane | [8] [10] |

| Tensile Strength | 87.68 MPa | Fiber applications | [12] |

| Maximum Elongation | 2639% | Dynamic fibers | [12] |

| Crosslink Density | 0.2 mmol/cm³ | Network control | [8] [10] |

| Toughness | 40 MJ/m³ | Energy absorption | [8] [10] |